molecular formula C18H27NO3 B099677 Droxypropine CAS No. 15599-26-5

Droxypropine

Cat. No.: B099677
CAS No.: 15599-26-5
M. Wt: 305.4 g/mol
InChI Key: FVYYUBRKVVOOAV-UHFFFAOYSA-N
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Description

Droxypropine is a cough suppressant belonging to the phenylpiperidine class. It is known for its antitussive properties, which help alleviate coughing. The compound’s IUPAC name is 1-[1-[2-(2-hydroxyethoxy)ethyl]-4-phenyl-4-piperidyl]propan-1-one, and it has a molecular formula of C18H27NO3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of droxypropine involves several steps, starting with the preparation of the phenylpiperidine skeleton. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Hydroxyethoxyethyl Group: This step involves the reaction of the piperidine derivative with 2-(2-hydroxyethoxy)ethyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with propan-1-one to form this compound

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Droxypropine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

Scientific Research Applications

Droxypropine has several scientific research applications, including:

Mechanism of Action

Droxypropine exerts its effects by targeting specific receptors in the central nervous system. It primarily acts on the cough center in the brainstem, inhibiting the cough reflex. The compound’s molecular targets include opioid receptors, which play a role in modulating pain and cough responses .

Comparison with Similar Compounds

Similar Compounds

    Codeine: Another cough suppressant with opioid properties.

    Dextromethorphan: A non-opioid cough suppressant.

    Pholcodine: Similar to codeine but with fewer side effects.

Uniqueness of Droxypropine

This compound is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Unlike codeine, it has a lower potential for abuse and fewer side effects. Compared to dextromethorphan, this compound offers a more targeted action on the cough center .

Properties

IUPAC Name

1-[1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidin-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-2-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20/h3-7,20H,2,8-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYYUBRKVVOOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166010
Record name Droxypropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15599-26-5
Record name 1-[1-[2-(2-Hydroxyethoxy)ethyl]-4-phenyl-4-piperidinyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15599-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Droxypropine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxypropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Droxypropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DROXYPROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J1SMK20X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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